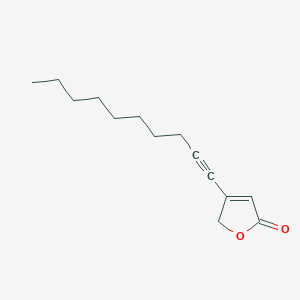
4-(Dec-1-yn-1-yl)furan-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dec-1-yn-1-yl)furan-2(5H)-one is an organic compound that belongs to the class of furanones. Furanones are known for their diverse biological activities and are often found in natural products. This compound features a furan ring substituted with a dec-1-yn-1-yl group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dec-1-yn-1-yl)furan-2(5H)-one can be achieved through various synthetic routes. One common method involves the alkylation of furan-2(5H)-one with a dec-1-yne derivative under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-(Dec-1-yn-1-yl)furan-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanone derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine (Br2) or nucleophiles such as amines can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanone derivatives with additional oxygen functionalities, while reduction can produce saturated or partially saturated compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique chemical structure.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Dec-1-yn-1-yl)furan-2(5H)-one depends on its interaction with molecular targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The specific pathways involved can vary based on the context of its application.
Comparison with Similar Compounds
Similar Compounds
4-(Dec-1-yn-1-yl)furan-2(5H)-one: can be compared with other furanone derivatives such as:
Uniqueness
The presence of the dec-1-yn-1-yl group in this compound imparts unique chemical properties, such as increased hydrophobicity and potential for specific biological interactions, distinguishing it from other furanone derivatives.
Properties
CAS No. |
920531-28-8 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
3-dec-1-ynyl-2H-furan-5-one |
InChI |
InChI=1S/C14H20O2/c1-2-3-4-5-6-7-8-9-10-13-11-14(15)16-12-13/h11H,2-8,12H2,1H3 |
InChI Key |
YIUFWFQFXCXIEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC#CC1=CC(=O)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















